Deacetylxylopic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

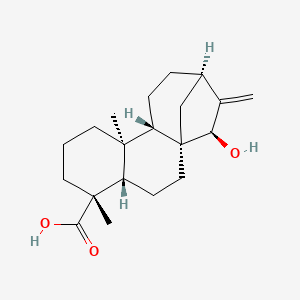

Deacetylxylopic acid is a natural organic compound belonging to the diterpenes chemical family. It is a white to light yellow solid that is thermally stable at room temperature but may decompose at high temperatures .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Deacetylxylopic acid can be synthesized through the deacetylation of xylopic acid. This process involves refluxing xylopic acid with 10% methanolic potassium hydroxide . The structure of the resulting this compound is confirmed using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy .

Industrial Production Methods: . The extraction process typically involves isolating the compound from the plant material and purifying it to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions: Deacetylxylopic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce this compound.

Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Deacetylxylopic acid has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry .

Chemistry: In chemistry, this compound is used as a reference compound for the analysis of pesticide residues and insecticide-added animal fats. It is also employed in the synthesis of novel derivatives for various applications .

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties, including its anti-inflammatory and antimicrobial activities .

Industry: In the industrial sector, this compound is used in the production of high-quality products, such as pharmaceuticals and food additives .

Mecanismo De Acción

Deacetylxylopic acid is unique among diterpenes due to its specific structure and properties. Similar compounds include other diterpenes such as xylopic acid, kaurenoic acid, and ent-kaurenoic acid . These compounds share some structural similarities but differ in their functional groups and biological activities.

Comparación Con Compuestos Similares

- Xylopic acid

- Kaurenoic acid

- Ent-kaurenoic acid

Deacetylxylopic acid stands out due to its specific deacetylated structure, which imparts unique chemical and biological properties.

Actividad Biológica

Deacetylxylopic acid (DAXA) is a compound derived from various natural sources, particularly plants. Its biological activities have garnered attention in recent years, leading to several studies that explore its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its antimicrobial, antioxidant, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activities. The compound's molecular formula is C16H22O4 and it has a molecular weight of 278.35 g/mol. Its structure features multiple functional groups that are crucial for its interaction with biological systems.

Antimicrobial Activity

One of the significant biological activities of this compound is its antimicrobial properties. Research indicates that DAXA exhibits potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

The studies demonstrate that this compound can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant strains, making it a candidate for further development as an antimicrobial agent.

Antioxidant Activity

This compound also exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.

Table 2: Antioxidant Activity of this compound

| Assay Method | IC50 Value (µg/mL) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 25 µg/mL | |

| ABTS Radical Scavenging | 30 µg/mL |

The antioxidant activity was assessed using various assays such as DPPH and ABTS, indicating that DAXA could be beneficial in preventing diseases associated with oxidative stress.

Anticancer Activity

Emerging evidence suggests that this compound may have anticancer properties. Studies have shown that DAXA can induce apoptosis in cancer cell lines through various mechanisms.

Case Study: Apoptotic Mechanism

In a study conducted on human lung cancer cells (A549), this compound was found to induce apoptosis by activating caspase-3 and PARP pathways. The compound's ability to disrupt mitochondrial function was also noted, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Table 3: Anticancer Activity of this compound

| Cancer Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 15 µM | Caspase activation |

| HeLa (Cervical Cancer) | 20 µM | Mitochondrial disruption |

Propiedades

IUPAC Name |

(1R,4S,5R,9S,10S,13R,15R)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-12-13-5-6-15-18(2)8-4-9-19(3,17(22)23)14(18)7-10-20(15,11-13)16(12)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,15+,16-,18-,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGJRXSJJHLPGZ-JXNMKVQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4O)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@H]4O)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.